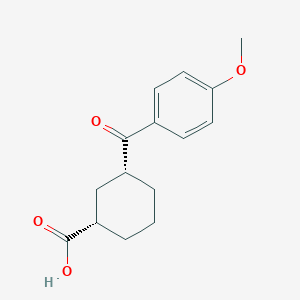

(1S,3R)-3-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid

CAS No.: 735269-73-5

Cat. No.: VC11681670

Molecular Formula: C15H18O4

Molecular Weight: 262.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 735269-73-5 |

|---|---|

| Molecular Formula | C15H18O4 |

| Molecular Weight | 262.30 g/mol |

| IUPAC Name | (1S,3R)-3-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid |

| Standard InChI | InChI=1S/C15H18O4/c1-19-13-7-5-10(6-8-13)14(16)11-3-2-4-12(9-11)15(17)18/h5-8,11-12H,2-4,9H2,1H3,(H,17,18)/t11-,12+/m1/s1 |

| Standard InChI Key | MFVOLQHUPMQCRA-NEPJUHHUSA-N |

| Isomeric SMILES | COC1=CC=C(C=C1)C(=O)[C@@H]2CCC[C@@H](C2)C(=O)O |

| SMILES | COC1=CC=C(C=C1)C(=O)C2CCCC(C2)C(=O)O |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)C2CCCC(C2)C(=O)O |

Introduction

(1S,3R)-3-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid is an organic compound featuring a cyclohexane ring with a 4-methoxybenzoyl substituent and a carboxylic acid functional group. This compound is notable for its chiral nature, which significantly influences its biological activity and chemical reactivity. The presence of the methoxy group enhances its solubility and potential interactions with various biological targets.

Synthesis and Reactions

The synthesis of (1S,3R)-3-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. Common reagents used in similar reactions include potassium permanganate for oxidation, palladium on carbon for reduction, and halogenating agents like bromine for substitution reactions.

Industrial production may utilize optimized synthetic routes to maximize yield and minimize environmental impact, potentially incorporating continuous flow reactors.

Biological Activities and Potential Applications

Research indicates that (1S,3R)-3-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid exhibits potential biological activities, including anti-inflammatory and analgesic properties. These properties are possibly due to its ability to interact with specific enzymes or receptors involved in pain pathways. The methoxy group may enhance its binding affinity to biological targets, making it an interesting candidate for drug development.

Comparison with Similar Compounds

Several compounds share structural similarities with (1S,3R)-3-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid. A comparison highlighting their unique features is provided below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (1S,3R)-3-(4-methylbenzoyl)cyclohexane-1-carboxylic acid | Similar to (1S,3R)-3-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid | Contains a methyl group instead of methoxy; different biological activity profile. |

| (1S,3R)-3-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid | Similar to (1S,3R)-3-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid | Fluorine substitution may affect electronic properties and reactivity. |

| (1S,3R)-3-(3-methoxybenzoyl)cyclohexane-1-carboxylic acid | Similar to (1S,3R)-3-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid | Methoxy group at different position; potential differences in binding interactions. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume